Diflunisal Phosphate

Beschreibung

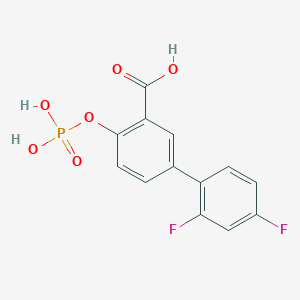

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2,4-difluorophenyl)-2-phosphonooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBINCWMWAIMYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390766 | |

| Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84958-45-2 | |

| Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Diflunisal Phosphate in Transthyretin Amyloidosis

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Transthyretin Amyloidosis

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the extracellular deposition of misfolded TTR protein as amyloid fibrils in various tissues, most notably the peripheral nerves and heart.[1][2] TTR, a homotetrameric protein primarily synthesized in the liver, functions as a transporter for thyroxine and retinol.[1][3] In its native tetrameric state, TTR is stable and functional. However, dissociation of the tetramer into its constituent monomers is the critical and rate-limiting step in the amyloidogenic cascade.[1][4][5][6] These monomers are prone to misfolding and aggregation, leading to the formation of insoluble amyloid fibrils that disrupt tissue architecture and function.[2][7][8]

Hereditary ATTR, caused by mutations in the TTR gene, often leads to a less stable tetramer, accelerating disease onset.[1] Conversely, wild-type ATTR, also known as senile systemic amyloidosis, results from the age-related destabilization of the normal TTR protein.[3] The central role of tetramer dissociation in the pathogenesis of both forms of ATTR has made it a prime target for therapeutic intervention.[9][10] One such therapeutic strategy is the stabilization of the TTR tetramer using small molecules.[3][11][12]

The Core Mechanism: Kinetic Stabilization of the TTR Tetramer by Diflunisal

Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), has been repurposed for the treatment of ATTR due to its ability to act as a TTR kinetic stabilizer.[4][12][13][14] The fundamental mechanism of action of diflunisal in ATTR is the prevention of TTR tetramer dissociation, thereby halting the amyloidogenic cascade at its inception.[6][15][16]

Binding to the Thyroxine-Binding Sites

Diflunisal exerts its stabilizing effect by binding to the two thyroxine (T4) binding sites located within the central channel of the TTR tetramer.[13][15] These sites are largely unoccupied under normal physiological conditions.[15] By occupying these pockets, diflunisal introduces new, favorable interactions that strengthen the interface between the TTR monomers, thus increasing the energy barrier for tetramer dissociation.[16][17]

Structural studies have revealed that diflunisal can bind in two orientations within the T4 binding pocket.[16][17][18] This binding involves hydrophobic interactions and hydrogen bonding with key residues lining the channel, such as Lysine 15 and Serine 117.[16][17][19] These interactions effectively "clamp" the two dimers of the tetramer together, significantly slowing the rate of dissociation into monomers.[16]

The following diagram illustrates the pathological dissociation of the TTR tetramer and the stabilizing effect of diflunisal.

Caption: Pathological dissociation of the TTR tetramer and stabilization by diflunisal.

The Role of Diflunisal Phosphate as a Prodrug

While diflunisal itself is the active stabilizing agent, the use of a phosphate prodrug can offer advantages in terms of formulation and potentially bioavailability, though this is not the standard form for ATTR treatment. A phosphate group is typically added to a drug molecule to increase its aqueous solubility, which can be beneficial for parenteral formulations. In the body, the phosphate group is cleaved by alkaline phosphatases to release the active diflunisal. The pharmacokinetics of oral diflunisal are well-characterized, with rapid and complete absorption.[20][21] Peak plasma concentrations are typically reached within 2 to 3 hours.[20][21]

Quantitative Evidence of TTR Stabilization

The efficacy of diflunisal in stabilizing the TTR tetramer has been demonstrated through various in vitro and clinical studies. A key metric is the reduction in the rate of TTR dissociation.

| Parameter | Value | Source |

| Diflunisal Plasma Concentration (250 mg BID) | 146 ± 39 µM | [15] |

| Mean Diflunisal Plasma Concentration (long-term 250 mg BID) | 282.2 ± 143.7 µM | [4] |

| Reduction in TTR Dissociation Rate at 250 µM Diflunisal | 95% | [4][12][22] |

| TTR Binding Stoichiometry at 250 mg BID | >0.95 ± 0.13 | [15][23] |

These data clearly indicate that clinically achievable concentrations of diflunisal are sufficient to significantly stabilize the TTR tetramer, thereby inhibiting the progression of amyloidogenesis.[4][12][15][22][23]

Experimental Protocols for Assessing TTR Stabilization

Several in vitro and ex vivo assays are employed to evaluate the efficacy of TTR stabilizers like diflunisal.[24][25][26][27]

TTR Subunit Exchange Assay

This assay is considered the gold standard for quantifying the kinetic stabilization of TTR in a physiologically relevant environment like human plasma.[28]

Principle: The rate of TTR tetramer dissociation is measured by monitoring the exchange of subunits between two differentially labeled TTR tetramers (e.g., one with a mass tag). The rate of formation of hybrid tetramers directly reflects the dissociation rate.

Methodology:

-

Preparation of Labeled TTR: Prepare a recombinant TTR with a mass tag (e.g., a polyhistidine tag) to distinguish it from wild-type TTR.

-

Incubation: Incubate a mixture of labeled and unlabeled TTR in human plasma in the presence and absence of the test compound (diflunisal) at various concentrations.

-

Sample Collection: Collect aliquots at different time points.

-

Analysis: Analyze the samples using techniques like native mass spectrometry or western blotting to quantify the different TTR tetramer species (fully labeled, unlabeled, and hybrid).

-

Data Interpretation: A slower rate of hybrid tetramer formation in the presence of the compound indicates kinetic stabilization.

Acid-Mediated Amyloid Fibril Formation Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of amyloid fibrils under conditions that promote TTR dissociation and aggregation.[29]

Principle: Lowering the pH mimics the acidic environment of lysosomes and induces the dissociation of the TTR tetramer and subsequent fibril formation. The extent of fibril formation can be quantified using dyes like Thioflavin T, which fluoresce upon binding to amyloid fibrils.

Methodology:

-

Protein Preparation: Purify recombinant human TTR.

-

Assay Setup: In a microplate format, incubate TTR at a low pH (e.g., 4.4) in the presence and absence of the test compound.

-

Fibril Formation Monitoring: At regular intervals, add Thioflavin T to the wells and measure the fluorescence intensity.

-

Data Analysis: A reduction in the fluorescence signal in the presence of the compound indicates inhibition of amyloid fibril formation.

The following diagram outlines the workflow for assessing TTR stabilization.

Caption: Workflow for assessing TTR stabilization by a test compound.

Clinical Implications and Future Directions

Clinical trials have demonstrated the efficacy of diflunisal in slowing the progression of neuropathy and preserving the quality of life in patients with hereditary ATTR.[30][31][32] Some studies also suggest a stabilizing effect on cardiac function in patients with ATTR cardiomyopathy.[33][34]

While diflunisal is an effective TTR stabilizer, its use is associated with the known side effects of NSAIDs, such as potential renal and gastrointestinal toxicity, which require careful patient monitoring.[32][33][34]

The success of TTR stabilization as a therapeutic strategy has paved the way for the development of other, more potent and selective TTR stabilizers with improved safety profiles.[28][35][36] The principles learned from the mechanism of action of diflunisal continue to inform the design of next-generation therapies for transthyretin amyloidosis.[16][37]

References

- [Therapeutic Strategies for Hereditary Transthyretin Amyloidosis].

- Orally administered diflunisal stabilizes transthyretin against dissoci

- Current and potential therapeutic strategies for transthyretin cardiac amyloidosis.

- Human transthyretin in complex with iododiflunisal: structural features associ

- Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis.

- Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange.

- Pathogenesis of and therapeutic strategies to amelior

- The amyloidosis pathways of TTR. (a)

- Possible molecular mechanism for ATTR form

- A molecular mechanism for transthyretin amyloidogenesis.

- Current and investigational therapeutic str

- Transthyretin (TTR) in Amyloid Diseases.

- Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange.

- Orally administered diflunisal stabilizes transthyretin against dissoci

- Inhibiting transthyretin amyloid fibril formation via protein stabiliz

- Transthyretin-Related Amyloidosis: Background, Etiology, P

- Modulation of the Mechanisms Driving Transthyretin Amyloidosis.

- 2F7I: Human transthyretin (TTR) complexed with diflunisal analogues- TTR. 2',6'-Difluorobiphenyl-4-carboxylic Acid.

- Advances in the tre

- 'In vitro' amyloid fibril formation from transthyretin: the influence of ions and the amyloidogenicity of TTR variants.

- Human transthyretin in complex with iododiflunisal: structural features associ

- Multi-target approach to ATTR amyloidosis.

- Novel Therapies for Transthyretin Amyloidosis.

- The Effect of Diflunisal on Familial Amyloidosis.

- The Swedish open-label diflunisal trial (DFNS01) on hereditary transthyretin amyloidosis and the impact of amyloid fibril composition.

- Methods to evaluate the inhibition of TTR fibrillogenesis induced by small ligands.

- 7YCQ: Crystal structure of human transthyretin variant A97S complexed with Diflunisal.

- Methods to evaluate the inhibition of TTR fibrillogenesis induced by small ligands.

- Safety and Efficacy of Long-Term Diflunisal Administration in Hereditary Transthyretin (

- Safety and efficacy of diflunisal in transthyretin cardiac amyloidosis.

- Methods to Evaluate the Inhibition of TTR Fibrillogenesis Induced by Small Ligands.

- Effect of Diflunisal in Patients with Transthyretin Cardiomyop

- Stabilization of Cardiac Function With Diflunisal in Transthyretin (

- Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits.

- Diflunisal – Knowledge and References.

- The Structural Understanding of Transthyretin Misfolding and the Inspired Drug Approaches for the Treatment of Heart Failure Associ

- Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange.

- Methods to evaluate the inhibition of TTR fibrillogenesis induced by small ligands.

- Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis.

- Clinical Pharmacology of Diflunisal.

- Diflunisal: a review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans.

- PRODUCT MONOGRAPH DIFLUNISAL Diflunisal Tablets USP 250 and 500 mg Analgesic / Anti-inflamm

- The chemistry, pharmacology and clinical pharmacology of diflunisal.

- Pharmacokinetics of diflunisal in p

Sources

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Modulation of the Mechanisms Driving Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathogenesis of and therapeutic strategies to ameliorate the transthyretin amyloidoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A molecular mechanism for transthyretin amyloidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transthyretin (TTR) in Amyloid Diseases | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [Therapeutic Strategies for Hereditary Transthyretin Amyloidosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uspharmacist.com [uspharmacist.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rcsb.org [rcsb.org]

- 18. portlandpress.com [portlandpress.com]

- 19. Human transthyretin in complex with iododiflunisal: structural features associated with a potent amyloid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 21. pdf.hres.ca [pdf.hres.ca]

- 22. Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Methods to evaluate the inhibition of TTR fibrillogenesis induced by small ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. merit.url.edu [merit.url.edu]

- 28. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 'In vitro' amyloid fibril formation from transthyretin: the influence of ions and the amyloidogenicity of TTR variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The Effect of Diflunisal on Familial Amyloidosis | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 31. tandfonline.com [tandfonline.com]

- 32. Safety and efficacy of long-term diflunisal administration in hereditary transthyretin (ATTR) amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study [mdpi.com]

- 34. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Frontiers | Current and potential therapeutic strategies for transthyretin cardiac amyloidosis [frontiersin.org]

- 36. The Structural Understanding of Transthyretin Misfolding and the Inspired Drug Approaches for the Treatment of Heart Failure Associated With Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Diflunisal Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic and anti-inflammatory properties. However, its clinical utility can be hampered by its poor aqueous solubility, which may affect its formulation and bioavailability. The development of a phosphate ester prodrug, Diflunisal Phosphate, presents a promising strategy to overcome these limitations. This guide provides a comprehensive overview of the synthesis, chemical properties, and anticipated biopharmaceutical behavior of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge required to explore this compound's potential as an enhanced therapeutic agent. While direct experimental data on this compound is limited in publicly accessible literature, this document synthesizes established principles of medicinal and synthetic chemistry to provide robust, scientifically grounded protocols and analyses.

Introduction: The Rationale for a Phosphate Prodrug of Diflunisal

Diflunisal, chemically known as 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, is a salicylic acid derivative with potent anti-inflammatory and analgesic effects.[1][2] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[2] Despite its efficacy, Diflunisal is practically insoluble in water, a characteristic that can present challenges in formulation and may lead to variable absorption.[1]

The phosphate prodrug approach is a well-established strategy in medicinal chemistry to enhance the aqueous solubility of parent drugs.[3] By masking a hydroxyl group with a phosphate moiety, the resulting ester is significantly more water-soluble, particularly in its salt form. This increased solubility can be advantageous for developing parenteral formulations and may lead to improved oral bioavailability. The phosphate ester is designed to be cleaved in vivo by endogenous enzymes, primarily alkaline phosphatases, to release the active parent drug.[3]

This guide will delve into the synthetic pathways to access this compound, its key chemical and physical properties, the mechanism of its bioactivation, and the analytical methodologies required for its characterization.

Synthesis of Diflunisal and its Phosphate Prodrug

Established Synthetic Routes to Diflunisal

The synthesis of the parent drug, Diflunisal, is a prerequisite for the synthesis of its phosphate prodrug. Several methods have been reported, with modern approaches favoring palladium-catalyzed cross-coupling reactions for their efficiency and substrate tolerance. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of Diflunisal via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of Diflunisal from 5-bromo-2-hydroxybenzoic acid and 2,4-difluorophenylboronic acid.

Materials:

-

5-bromo-2-hydroxybenzoic acid

-

2,4-difluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 5-bromo-2-hydroxybenzoic acid (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (4:1 v/v) to the flask.

-

To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude Diflunisal by recrystallization from a suitable solvent system (e.g., toluene) to afford the final product as a white to off-white crystalline solid.[4]

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: Palladium(II) acetate and triphenylphosphine form a catalytically active Pd(0) species in situ, which is essential for the cross-coupling reaction.

-

Base: Potassium carbonate is used to activate the boronic acid and facilitate the transmetalation step.

-

Solvent System: The dioxane/water mixture provides a suitable medium for dissolving the organic and inorganic reagents.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst.

Proposed Synthesis of this compound

Protocol 2.2: Synthesis of this compound via Phosphorylation with Dibenzyl Phosphite

This protocol is a proposed method based on established phosphorylation procedures for phenols.

Step 1: Phosphorylation of Diflunisal

Materials:

-

Diflunisal

-

Dibenzyl phosphite

-

Carbon tetrachloride (CCl₄)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Diflunisal (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

-

In a separate flask, prepare a solution of dibenzyl phosphite (1.2 eq) in carbon tetrachloride.

-

Add the dibenzyl phosphite solution dropwise to the cooled Diflunisal solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dibenzyl this compound by column chromatography on silica gel.

Step 2: Deprotection by Hydrogenolysis

Materials:

-

Dibenzyl this compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the purified dibenzyl this compound in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Stir the reaction vigorously for 4-8 hours, or until TLC/HPLC analysis indicates complete deprotection.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by recrystallization or precipitation if necessary.

Causality Behind Experimental Choices:

-

Phosphorylating Agent: Dibenzyl phosphite in the presence of a halogenating agent (generated in situ with CCl₄) forms a reactive phosphorylating species. The benzyl protecting groups are chosen because they can be cleanly removed under mild conditions by catalytic hydrogenolysis.

-

Base: Triethylamine acts as a base to deprotonate the phenolic hydroxyl group of Diflunisal, making it nucleophilic, and to neutralize the acid generated during the reaction.

-

Deprotection: Catalytic hydrogenation is a highly effective and clean method for removing benzyl groups, yielding the desired phosphate and toluene as the only byproduct.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is crucial for its development as a drug candidate. While specific experimental data for the phosphate ester is scarce, we can extrapolate some properties based on the known data for Diflunisal and the general characteristics of phosphate esters.

Table 1: Comparison of Physicochemical Properties of Diflunisal and Predicted Properties of this compound

| Property | Diflunisal | This compound (Predicted) | Reference/Justification |

| Molecular Formula | C₁₃H₈F₂O₃ | C₁₃H₉F₂O₆P | [1] |

| Molecular Weight | 250.20 g/mol | 330.18 g/mol | [1] |

| Melting Point | 211-213 °C | Lower than Diflunisal; likely a hygroscopic solid | [1] |

| Aqueous Solubility | Practically insoluble in water | Significantly higher than Diflunisal, especially as a salt | Phosphate esters are known to dramatically increase aqueous solubility. |

| LogP | ~4.4 | Significantly lower than Diflunisal | The phosphate group is highly polar and will reduce the octanol-water partition coefficient. |

| pKa | ~3.3 (carboxylic acid) | pKa₁ ~2 (first phosphate proton), pKa₂ ~7 (second phosphate proton), ~3.3 (carboxylic acid) | Based on typical pKa values for phosphate monoesters and the carboxylic acid of the parent molecule. |

Solubility: Diflunisal is practically insoluble in water but soluble in most organic solvents.[1] The addition of the phosphate group is expected to dramatically increase its aqueous solubility, particularly at pH values above the second pKa of the phosphate group, where it will exist as a dianion. This enhanced solubility is the primary motivation for developing the prodrug.

Stability: Aryl phosphate esters are generally stable under neutral and acidic conditions but are susceptible to hydrolysis under alkaline conditions.[3] The stability of this compound in aqueous solutions at various pH values would need to be determined experimentally. This is a critical parameter for formulation development and for understanding its shelf-life and in vivo behavior.

Mechanism of Action and Bioactivation

This compound is a prodrug, meaning it is an inactive derivative of the active drug, Diflunisal. Its therapeutic effect is dependent on its conversion to the parent compound in the body.

Pharmacological Action of Diflunisal

Once released, Diflunisal exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Bioactivation of this compound

The conversion of this compound to Diflunisal is anticipated to be catalyzed by alkaline phosphatases, which are ubiquitous enzymes found in various tissues, including the intestinal wall, liver, bone, and plasma.

Workflow 4.1: Enzymatic Bioactivation of this compound

Caption: Bioactivation of this compound to the active drug, Diflunisal.

Protocol 4.1: In Vitro Enzymatic Hydrolysis of this compound

This protocol describes a method to confirm the enzymatic conversion of this compound to Diflunisal.

Materials:

-

This compound

-

Alkaline phosphatase (from bovine intestinal mucosa or human origin)

-

Tris-HCl buffer (pH 7.4 and pH 9.0)

-

Diflunisal analytical standard

-

Acetonitrile

-

Phosphoric acid

-

HPLC system with UV detector

Procedure:

-

Prepare a stock solution of this compound in Tris-HCl buffer (pH 7.4).

-

Prepare a solution of alkaline phosphatase in the same buffer.

-

Initiate the reaction by adding the alkaline phosphatase solution to the this compound solution to a final desired concentration (e.g., 100 µM prodrug, 1 unit/mL enzyme).

-

Incubate the reaction mixture at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile containing 1% phosphoric acid.

-

Centrifuge the samples to precipitate the enzyme.

-

Analyze the supernatant by a validated HPLC method to quantify the concentrations of both this compound and the newly formed Diflunisal.

-

Run control experiments without the enzyme to assess the chemical stability of the prodrug under the assay conditions.

-

Repeat the experiment at a more optimal pH for alkaline phosphatase (e.g., pH 9.0) to observe a potentially faster rate of hydrolysis.

Pharmacokinetic Considerations

The primary goal of developing this compound is to improve the pharmacokinetic profile of Diflunisal.

Table 2: Pharmacokinetic Parameters of Diflunisal and Expected Changes with this compound

| Parameter | Diflunisal | This compound (Expected) | Rationale for Expected Change |

| Bioavailability (Oral) | ~90% (but can be variable) | Potentially higher and more consistent | Improved solubility may lead to more uniform absorption. |

| Tmax (Oral) | 2-3 hours | May be similar to or slightly longer than Diflunisal | Depends on the rate of hydrolysis to the active drug. |

| Half-life (t½) | 8-12 hours | The half-life of the active moiety (Diflunisal) should be unchanged. | The elimination kinetics are a property of the active drug. |

| Metabolism | Glucuronidation and sulfation | Hydrolysis to Diflunisal, followed by glucuronidation and sulfation. | The primary metabolic pathway of the prodrug is its conversion to the active drug. |

| Excretion | Primarily renal (as conjugates) | Primarily renal | The excretion pathway is determined by the final metabolites. |

Analytical Methods

Robust analytical methods are essential for the characterization of this compound and for studying its behavior in vitro and in vivo. High-performance liquid chromatography (HPLC) with UV detection is a suitable technique.

Protocol 6.1: HPLC Method for the Simultaneous Quantification of Diflunisal and this compound

This proposed HPLC method is designed to separate the more polar phosphate prodrug from the less polar parent drug.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

-

Gradient Program: Start with a higher proportion of Mobile Phase A to retain and resolve the highly polar this compound, then increase the proportion of Mobile Phase B to elute the more hydrophobic Diflunisal. A suggested gradient could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-13 min, 90-10% B; 13-15 min, 10% B.

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Sample Preparation (for in vitro or in vivo samples):

-

To 100 µL of plasma or buffer sample, add 200 µL of acetonitrile containing an internal standard (e.g., another NSAID like Fenoprofen).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

Method Validation: This method would require full validation according to ICH guidelines, including assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.

Diagram 6.1: Analytical Workflow

Sources

The Genesis of a Modern Salicylate: A Technical History of Diflunisal and its Phosphate Prodrug

An In-depth Guide for Drug Development Professionals

Abstract

This technical guide delineates the discovery and development trajectory of Diflunisal, a pivotal second-generation non-steroidal anti-inflammatory drug (NSAID), and explores the strategic evolution toward its phosphate prodrug, Diflunisal Phosphate. We will dissect the initial research imperatives that led to the synthesis of Diflunisal as a superior alternative to aspirin, detailing the chemical innovations that defined its molecular architecture. The guide will then transition to the conceptual framework and synthetic rationale for the development of this compound, a strategic modification aimed at overcoming the inherent biopharmaceutical limitations of the parent molecule. Key experimental methodologies, pharmacokinetic comparisons, and the underlying mechanistic principles of the prodrug strategy will be elucidated to provide a comprehensive resource for researchers and scientists in the field of drug development.

Part 1: The Discovery and Development of Diflunisal - A New Era in Anti-Inflammatory Therapy

The Quest for a Superior Salicylate

The development of Diflunisal was born out of a targeted research program initiated by Merck Sharp & Dohme in the 1960s and early 1970s.[1][2][3] The primary objective was to engineer a salicylate derivative that would exhibit enhanced potency, a longer duration of action, and a more favorable safety profile compared to its predecessor, aspirin.[3] An extensive evaluation of numerous salicylate analogs revealed a significant trend: the introduction of a hydrophobic group at the carbon-5 position of the salicylic acid scaffold augmented anti-inflammatory activity.[3] This structure-activity relationship (SAR) exploration led to the identification of 5-(2,4-difluorophenyl)salicylic acid, which was designated as Diflunisal (MK-647).[3]

A crucial design consideration in the development of Diflunisal was the deliberate omission of the O-acetyl group characteristic of aspirin.[3] This structural modification was a strategic decision to prevent the in vivo acetylation of proteins and other macromolecules, a known mechanism associated with some of aspirin's adverse effects.[3] Consequently, Diflunisal functions as a reversible inhibitor of cyclooxygenase (COX) enzymes, unlike aspirin's irreversible inhibition.[4]

Synthesis of Diflunisal: From Multi-Step Processes to Catalytic Efficiency

The initial syntheses of Diflunisal were multi-step processes. One of the early methods starts with 2,4-difluoroaniline, which undergoes diazotization and subsequent condensation with benzene to form 2,4-difluorobiphenyl. This intermediate is then subjected to Friedel-Crafts acylation, followed by oxidation and hydrolysis to yield the 4-(2,4-difluorophenyl)phenol. The final step involves the carboxylation of this phenolic intermediate under high pressure and temperature to produce Diflunisal.[5]

Caption: Early multi-step synthesis of Diflunisal.

However, these classical synthetic routes were often characterized by multiple steps, harsh reaction conditions, and modest overall yields. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds like Diflunisal. Modern approaches enable a more convergent and efficient one-step synthesis by coupling a suitably protected 5-halosalicylic acid with 2,4-difluorophenylboronic acid.[6][7] This has significantly streamlined the manufacturing process, making it more cost-effective and environmentally benign.[8][9]

Experimental Protocol: One-Step Suzuki-Miyaura Coupling for Diflunisal Synthesis

-

Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylic acid (1 equivalent), 2,4-difluorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents).

-

Solvent and Base: Add a suitable solvent system, for example, a mixture of toluene and water (4:1), and a base such as sodium carbonate (2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

-

Work-up and Purification: After cooling to room temperature, acidify the reaction mixture with 1M HCl to pH 2-3. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Diflunisal.

Pharmacological Profile of Diflunisal

Diflunisal established itself as a potent analgesic and anti-inflammatory agent, demonstrating 7.5 to 13 times the activity of aspirin in preclinical models.[4] Its primary mechanism of action is the inhibition of prostaglandin synthesis through the reversible blockade of COX-1 and COX-2 enzymes.[2][10] Clinically, Diflunisal is indicated for the management of mild to moderate pain and for the symptomatic treatment of osteoarthritis and rheumatoid arthritis.[2]

A key distinguishing feature of Diflunisal's pharmacokinetics is its long plasma half-life of 8 to 12 hours, which allows for a convenient twice-daily dosing regimen.[2][11] The drug is extensively metabolized in the liver to form glucuronide conjugates, which are then excreted in the urine.[12]

| Parameter | Value | Reference |

| Bioavailability | 80-90% | [2] |

| Protein Binding | >99% | [2][12] |

| Elimination Half-life | 8-12 hours | [2][11] |

| Time to Peak Plasma | 2-3 hours | [12] |

| Metabolism | Hepatic (Glucuronidation) | [8][12] |

| Excretion | Renal | [12] |

| Table 1: Pharmacokinetic Properties of Diflunisal. |

Part 2: The Rationale and Development of this compound - A Prodrug Strategy

Overcoming Biopharmaceutical Hurdles: The Prodrug Concept

A significant challenge in the clinical application of Diflunisal is its poor aqueous solubility.[1][13] This characteristic can limit its formulation options, particularly for parenteral administration, and can impact its dissolution rate and subsequent absorption. To address such limitations, the prodrug approach has emerged as a powerful strategy in drug development. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.

This compound: A Water-Soluble Prodrug

The development of this compound (CAS 84958-45-2) represents a logical application of the prodrug strategy to enhance the aqueous solubility of Diflunisal.[14] By covalently attaching a hydrophilic phosphate group to the phenolic hydroxyl of Diflunisal, the resulting phosphate ester exhibits significantly improved water solubility.[6][15]

Caption: The this compound prodrug strategy.

2.2.1. Rationale for the Phosphate Moiety

The choice of a phosphate group as the promoiety is strategic for several reasons:

-

Enhanced Aqueous Solubility: The ionizable phosphate group dramatically increases the water solubility of the parent drug, making it suitable for parenteral formulations.[6][15]

-

Bioreversibility: The phosphate ester bond is susceptible to cleavage by endogenous enzymes, primarily alkaline phosphatases, which are ubiquitously present in the body, particularly in the liver, bone, and intestines.[16][17][18] This enzymatic hydrolysis efficiently releases the active Diflunisal at the site of action.

-

Safety: The released phosphate group is a natural and well-tolerated endogenous substance.

Synthesis of this compound

While specific proprietary synthesis methods for this compound are not extensively detailed in publicly available literature, a general and plausible synthetic route involves the phosphorylation of the phenolic hydroxyl group of Diflunisal. This can be achieved through several established chemical methods for the synthesis of aryl phosphate esters.

General Experimental Protocol: Synthesis of Aryl Phosphate Esters

-

Activation of the Phosphorylating Agent: A common method involves the use of a phosphorylating agent such as phosphorus oxychloride (POCl3).

-

Reaction with Phenol: Diflunisal, with its phenolic hydroxyl group, is reacted with the activated phosphorylating agent in the presence of a base (e.g., pyridine or triethylamine) to neutralize the liberated hydrochloric acid. The reaction is typically carried out in an anhydrous aprotic solvent.

-

Hydrolysis and Isolation: The resulting dichlorophosphate intermediate is then hydrolyzed under controlled conditions to yield the desired phosphate monoester. Purification is typically achieved through chromatographic techniques.

Anticipated Pharmacokinetic Profile of this compound

Following administration, this compound is expected to be rapidly cleaved by alkaline phosphatases to release the parent Diflunisal. This bioconversion can occur in the intestinal mucosa, liver, and other tissues. The pharmacokinetic profile of the released Diflunisal is anticipated to be similar to that of orally administered Diflunisal, with the key difference being the initial absorption and distribution phase, which would be influenced by the route of administration of the prodrug. For an intravenously administered this compound, 100% bioavailability of Diflunisal would be achieved.

| Property | Diflunisal | This compound (Anticipated) |

| Aqueous Solubility | Poor | High |

| Formulation | Primarily oral solids | Suitable for parenteral (injectable) formulations |

| In vivo Conversion | N/A | Rapid cleavage by alkaline phosphatases |

| Bioavailability (Oral) | 80-90% | Dependent on absorption and first-pass metabolism |

| Bioavailability (IV) | N/A | 100% |

| Table 2: Comparative Properties of Diflunisal and this compound. |

Conclusion

The journey from aspirin to Diflunisal and subsequently to the conceptualization of this compound encapsulates a rich history of medicinal chemistry and strategic drug design. The development of Diflunisal provided a significant advancement in the management of pain and inflammation, offering a more potent and longer-lasting alternative to its predecessors. The creation of this compound, while less documented in terms of its developmental history, represents a logical and scientifically sound approach to address the biopharmaceutical limitations of the parent compound. By leveraging the principles of prodrug design, this compound holds the potential to expand the therapeutic utility of Diflunisal, particularly in clinical scenarios where parenteral administration is required. This in-depth technical guide provides a foundational understanding of the discovery, synthesis, and pharmacological rationale behind Diflunisal and its phosphate prodrug, serving as a valuable resource for the next generation of drug development professionals.

References

-

Diflunisal - Wikipedia.

-

Diflunisal Targeted Delivery Systems: A Review - PMC - NIH.

-

PRODUCT MONOGRAPH DIFLUNISAL Diflunisal Tablets USP 250 and 500 mg Analgesic / Anti-inflammatory Agent.

-

Enzyme-mediated precipitation of parent drug from their phosphate prodrugs | Request PDF.

-

Alkaline phosphatase activity: Significance and symbolism.

-

Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews.

-

Solubility Enhancement of Diflunisal by Solid Dispersion Techniques - IJPRS.

-

Enzyme Models—From Catalysis to Prodrugs - MDPI.

-

Buy Diflunisal | 22494-42-4 | >98% - Smolecule.

-

Discovery of diflunisal - PubMed.

-

Review of the animal and clinical pharmacology of diflunisal. | Sigma-Aldrich.

-

A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents.

-

Synthesis of Diflunisal - Chempedia - LookChem.

-

Pharmacology and toxicology of diflunisal - PubMed.

-

Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report.

-

The chemistry, pharmacology and clinical pharmacology of diflunisal | Scilit.

-

Diflunisal | Sigma-Aldrich.

-

Alkaline phosphatase - Wikipedia.

-

Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target - Patsnap Synapse.

-

Diflunisal: A review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PMC - NIH.

-

What are Alkaline phosphatase inhibitors and how do they work? - Patsnap Synapse.

-

What is the mechanism of Diflunisal? - Patsnap Synapse.

-

US2078421A - Manufacture of alkyl and aryl phosphates - Google Patents.

-

Alkaline phosphatase triggered drug delivery systems. - ResearchGate.

-

Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them - Patent 0025720.

-

Diflunisal Targeted Delivery Systems: A Review - ResearchGate.

-

Scheme 2. Five step synthesis of Difl unisal by Jones et al. - ResearchGate.

-

US3105846A - Process for producing aryl phosphate esters - Google Patents.

-

A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents.

-

This compound | CAS 84958-45-2 | SCBT - Santa Cruz Biotechnology.

-

Buy Diflunisal | 22494-42-4 | >98% - Smolecule.

-

(PDF) Formulation and evaluation of a colon drug delivery system containing Diflunisal.

-

Phosphonate prodrugs: an overview and recent advances - PMC - NIH.

-

Discovery of diflunisal - PMC - NIH.

-

Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed.

-

Nanoemulgel, an Innovative Carrier for Diflunisal Topical Delivery with Profound Anti-Inflammatory Effect: in vitro and in vivo Evaluation - Dove Medical Press.

-

Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry.

-

The chemistry, pharmacology and clinical pharmacology of diflunisal - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US2960524A - Manufacture of aryl phosphate esters - Google Patents [patents.google.com]

- 3. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and toxicology of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 9. CN110372493B - A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents [patents.google.com]

- 10. gpnotebook.com [gpnotebook.com]

- 11. Diflunisal: A review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diflunisal Targeted Delivery Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. wisdomlib.org [wisdomlib.org]

- 17. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 18. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [rjmseer.com]

Diflunisal Phosphate binding affinity to serum albumin

An In-Depth Technical Guide to the Serum Albumin Binding Affinity of Diflunisal, the Active Metabolite of Diflunisal Phosphate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the binding interaction between the non-steroidal anti-inflammatory drug (NSAID) diflunisal and serum albumin. As the active form of its prodrug, this compound, its extensive and high-affinity binding to serum albumin is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This document synthesizes data from foundational studies, details the experimental methodologies used to characterize this interaction, and offers field-proven insights into the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of protein-ligand binding, its characterization, and its clinical implications.

Introduction: The Prodrug Strategy and the Central Role of Albumin Binding

Diflunisal is a derivative of salicylic acid used for the management of pain and inflammation. Its phosphate ester, this compound, serves as a prodrug, designed to enhance solubility or modify its release profile. Upon administration, this phosphate ester is rapidly hydrolyzed by endogenous phosphatases to yield the active moiety, diflunisal. Therefore, to understand the disposition of the drug in the body, it is essential to focus on the interaction of the active diflunisal molecule with plasma proteins.

Human serum albumin (HSA) is the most abundant protein in blood plasma and acts as a depot and transport protein for numerous endogenous and exogenous compounds, including a vast number of drugs. The extent of this binding profoundly influences a drug's:

-

Distribution: Only the unbound (free) fraction of a drug can cross biological membranes to reach its site of action.

-

Metabolism and Excretion: Binding to albumin protects the drug from metabolic enzymes and glomerular filtration, thereby prolonging its elimination half-life.

-

Pharmacological Effect: The concentration of the free drug dictates the intensity of the pharmacological response.

For diflunisal, this binding is particularly significant. It is over 99% bound to plasma proteins, primarily albumin, an interaction that accounts for its long biological half-life of 8 to 12 hours. Understanding the affinity, stoichiometry, and specific binding sites is paramount for predicting its behavior in vivo, assessing potential drug-drug interactions, and designing future drug candidates.

Thermodynamics and Structural Basis of the Diflunisal-Albumin Interaction

The interaction between diflunisal and serum albumin is a high-affinity, reversible binding event. The primary forces governing this interaction are hydrophobic interactions and hydrogen bonds. Diflunisal, being a lipophilic molecule, favorably partitions into the hydrophobic pockets of the albumin protein.

Binding Affinity and Stoichiometry

The binding of diflunisal to albumin has been characterized using several biophysical techniques. The key parameters are the association constant (K_a) or dissociation constant (K_d), and the number of binding sites (n). Early studies using equilibrium dialysis and fluorescence spectroscopy established that diflunisal binds to two main sites on human serum albumin.

-

The High-Affinity Primary Site: This site exhibits strong binding, with association constants reported in the range of 10^6 M^-1. This is the pharmacologically dominant site, responsible for the extensive sequestration of the drug in plasma.

-

The Low-Affinity Secondary Site(s): A second site binds diflunisal with a significantly lower affinity, typically one to two orders of magnitude less than the primary site.

Table 1: Representative Binding Parameters for Diflunisal and Human Serum Albumin (HSA)

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Primary Site (n₁) | |||

| Association Constant (K_a1) | ~ 2 x 10^6 M^-1 | Fluorescence Quenching | |

| Number of Sites (n₁) | ~ 1 | Fluorescence Quenching | |

| Secondary Site (n₂) | |||

| Association Constant (K_a2) | ~ 5 x 10^4 M^-1 | Fluorescence Quenching |

| Number of Sites (n₂) | ~ 1 | Fluorescence Quenching | |

Note: These values are approximate and can vary based on experimental conditions (temperature, pH, buffer composition).

Identification of Binding Sites

HSA is a multi-domain protein with two principal drug-binding pockets, known as Sudlow's Site I (the warfarin-azapropazone site) and Sudlow's Site II (the indole-benzodiazepine site). Competitive displacement studies have been crucial in locating the binding site of diflunisal.

By introducing site-specific markers (drugs known to bind to a specific site) and observing their effect on diflunisal binding, researchers have pinpointed its location. Studies have shown that diflunisal can be displaced by, and can itself displace, drugs that bind to both Site I and Site II, suggesting a more complex interaction than simple binding to a single site. However, the high-affinity binding of diflunisal is predominantly localized to Sudlow's Site II , located in subdomain IIIA. This has been confirmed through crystallographic studies which show the difluorophenyl ring of diflunisal buried deep within the hydrophobic pocket of Site II, stabilized by multiple interactions with amino acid residues like Arg-410 and Tyr-411.

Experimental Protocols for Characterizing Protein-Ligand Binding

The trustworthiness of binding data relies on robust and self-validating experimental design. Fluorescence spectroscopy is a powerful, sensitive, and widely used technique for this purpose.

Core Methodology: Fluorescence Quenching Assay

Principle: Serum albumin contains a single tryptophan residue (Trp-214) in subdomain IIA, which is intrinsically fluorescent. When a ligand like diflunisal binds to albumin, particularly in proximity to Trp-214, it can cause a decrease, or "quenching," of this fluorescence. The degree of quenching is proportional to the extent of binding, allowing for the calculation of binding parameters.

Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1.0 mM stock solution of Human Serum Albumin (fatty-acid free) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). Determine the precise concentration spectrophotometrically using the extinction coefficient at 280 nm.

-

Prepare a 10 mM stock solution of diflunisal in a minimal amount of ethanol or DMSO, then dilute to the final concentration with the same phosphate buffer. Ensure the final concentration of the organic solvent in the assay is less than 1% to avoid protein denaturation.

-

-

Instrumentation Setup:

-

Use a research-grade spectrofluorometer.

-

Set the excitation wavelength to 295 nm. Causality: Exciting at 295 nm selectively excites tryptophan residues, minimizing interference from tyrosine fluorescence, which can be excited at shorter wavelengths (e.g., 280 nm).

-

Set the emission wavelength scan range from 300 nm to 450 nm. The emission maximum for Trp-214 in HSA is typically around 340-350 nm.

-

-

Titration Experiment:

-

Pipette a fixed volume and concentration of HSA solution (e.g., 2 mL of 5 µM) into a quartz cuvette.

-

Record the initial fluorescence spectrum of the HSA solution alone.

-

Make sequential additions of small aliquots (e.g., 2-10 µL) of the diflunisal stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the new fluorescence spectrum.

-

Correct for inner-filter effects, which occur when the ligand also absorbs light at the excitation or emission wavelengths. This is done using the formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances of the ligand at the excitation and emission wavelengths, respectively.

-

-

Data Analysis (Stern-Volmer Equation):

-

The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism: F₀ / F = 1 + K_sv * [Q] = 1 + k_q * τ₀ * [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (diflunisal), [Q] is the quencher concentration, K_sv is the Stern-Volmer quenching constant, k_q is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher (~5-6 ns for Trp in HSA).

-

A linear Stern-Volmer plot (F₀/F vs. [Q]) suggests a single type of quenching mechanism (static or dynamic). For diflunisal, the k_q value calculated is typically much greater than the maximum diffusion-controlled rate constant (~2x10^10 M^-1s^-1), confirming that the mechanism is static quenching —the formation of a ground-state complex between diflunisal and albumin.

-

-

Calculating Binding Constant and Stoichiometry (Scatchard Analysis):

-

For static quenching, the binding constant (K_a) and the number of binding sites (n) can be determined by plotting the data according to the Scatchard equation: log[(F₀ - F) / F] = log(K_a) + n * log[Q]

-

A plot of log[(F₀ - F) / F] versus log[Q] will yield a straight line. The y-intercept gives log(K_a) and the slope gives n.

-

Workflow Visualization

The following diagram illustrates the logical flow of the fluorescence quenching experiment and subsequent data analysis.

Caption: Workflow for determining albumin binding affinity using fluorescence quenching.

Clinical and Pharmacokinetic Implications

The high-affinity binding of diflunisal to serum albumin is the cornerstone of its clinical pharmacology.

-

Long Half-Life: As stated, extensive binding protects the drug from rapid elimination, allowing for less frequent dosing compared to other NSAIDs like aspirin.

-

Potential for Drug-Drug Interactions (DDIs): This is a critical consideration. Since diflunisal binds strongly to Site II, it can displace other drugs that also bind to this site (e.g., certain benzodiazepines, medium-chain fatty acids). Conversely, co-administration of a drug that has a higher affinity for Site II could displace diflunisal, increasing its free concentration. An abrupt increase in free drug concentration can lead to toxicity. This is a self-validating system in clinical practice; unexpected toxicity or efficacy changes when co-administering drugs often point back to competitive protein binding.

The logical relationship between binding and clinical outcomes is visualized below.

Caption: Pharmacokinetic and pharmacodynamic pathway of diflunisal.

Conclusion

The interaction between diflunisal and serum albumin is a classic example of how protein binding dictates the fate of a drug in the body. Characterized by high affinity (K_a ≈ 10^6 M^-1) and a primary binding location at Sudlow's Site II, this interaction results in a long therapeutic half-life and creates a potential for clinically significant drug-drug interactions. Methodologies like fluorescence quenching provide a robust framework for quantifying these critical parameters. For drug development professionals, a thorough understanding and characterization of serum albumin binding is not merely an academic exercise; it is a fundamental requirement for building predictive pharmacokinetic models and ensuring the safety and efficacy of therapeutic agents.

References

-

Verbeeck, R. K., & Wallace, S. M. (1985). The effect of age and sex on the plasma protein binding of diflunisal. British Journal of Clinical Pharmacology, 19(4), 540–542. [Link]

-

Sudlow, G., Birkett, D. J., & Wade, D. N. (1976). Further characterization of specific drug binding sites on human serum albumin. Molecular pharmacology, 12(6), 1052–1061. [Link]

-

Sjöholm, I., Ekman, B., Kober, A., Ljungstedt-Pahlman, I., Seiving, B., & Sjödin, T. (1979). Binding of drugs to human serum albumin. XI. The specificity of three binding sites as studied with albumin immobilized in microparticles. Molecular pharmacology, 16(3), 767–777. [Link]

-

Ghuman, J., Zunszain, P. A., Petitpas, I., Bhattacharya, A. A., Otagiri, M., & Curry, S. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of molecular biology, 353(1), 38–52. [Link]

-

Bhattacharya, A. A., Grüne, T., & Curry, S. (2000). Crystallographic analysis reveals common modes of binding of medium and long-chain fatty acids to human serum albumin. Journal of molecular biology, 303(5), 721–732. [Link]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Diflunisal Phosphate

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) derived from salicylic acid, has a well-established history in the management of pain and inflammation.[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis.[1] To enhance its physicochemical properties, such as solubility or bioavailability, or to create a targeted delivery system, parent drugs like diflunisal are often chemically modified. The addition of a phosphate group is a common and effective prodrug strategy, converting a phenolic hydroxyl into a phosphate ester. This modification can dramatically alter a molecule's polarity and interaction with biological systems.

This guide provides a comprehensive technical overview of Diflunisal Phosphate (CAS 84958-45-2), focusing on its core molecular structure and, most critically, its unique stereochemical properties.[3] Unlike molecules with traditional chiral centers, the diflunisal backbone exhibits a form of axial chirality known as atropisomerism. This phenomenon, arising from restricted rotation about the biphenyl single bond, presents distinct challenges and opportunities in drug design, synthesis, and analysis. We will explore the synthesis of this phosphate derivative, the structural implications of the phosphate moiety, and the rigorous analytical methodologies required for its complete characterization.

Section 1: The Diflunisal Core - Structure and Inherent Atropisomerism

The foundational structure of diflunisal is 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[1] The key to its complex stereochemistry lies in the biphenyl core. The carbon-carbon single bond connecting the two aromatic rings is subject to hindered rotation due to the steric bulk of the substituents at the ortho positions (the carboxylic acid, hydroxyl group, and one of the fluorine atoms).

Atropisomerism: Chirality Without a Chiral Carbon

When the energy barrier to rotation around a single bond is high enough to allow for the isolation of individual conformers, the resulting stereoisomers are called atropisomers.[4] This condition is met in the diflunisal molecule. The steric hindrance forces the two phenyl rings into a non-planar orientation. If the rotation is sufficiently restricted, the molecule and its mirror image are non-superimposable and do not interconvert readily at ambient temperatures, behaving as a pair of enantiomers.[5] This axial chirality is a critical feature that must be addressed during drug development, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.[6]

Caption: Fig 1. Atropisomers of the Diflunisal Core. M and P notations describe the helicity along the chiral axis.

Section 2: Synthesis and Molecular Structure of this compound

This compound is the phosphate ester of diflunisal.[3] The phosphorylation occurs at the nucleophilic phenolic hydroxyl group. This transformation converts the parent drug into a phosphate prodrug, which may offer advantages such as increased aqueous solubility for formulation or altered metabolic pathways.[7][8]

Plausible Synthetic Pathway

The synthesis of this compound can be achieved through established organophosphorus chemistry. A common and effective method involves the use of a phosphorylating agent like phosphorus oxychloride (POCl₃) or a phosphoramidite reagent, followed by hydrolysis. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl byproduct and catalyze the reaction.

Caption: Fig 2. Proposed synthesis of this compound via phosphorylation of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of this compound

Causality Statement: This protocol employs phosphorus oxychloride, a readily available and highly reactive phosphorylating agent. Pyridine serves as both a solvent and a base to quench the hydrochloric acid generated, preventing side reactions and driving the reaction to completion. The subsequent hydrolysis step is essential to convert the intermediate dichlorophosphate ester into the final phosphoric acid monoester.

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diflunisal (1.0 eq) in anhydrous pyridine at 0°C.

-

Phosphorylation: Add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, cool the mixture back to 0°C and cautiously add water or an aqueous buffer (e.g., bicarbonate solution) to hydrolyze the intermediate and quench excess POCl₃.

-

Workup: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified using column chromatography on silica gel to yield pure this compound.

Molecular Properties Summary

| Property | Diflunisal | This compound |

| Molecular Formula | C₁₃H₈F₂O₃ | C₁₃H₉F₂O₆P |

| Molecular Weight | 250.20 g/mol | 330.18 g/mol |

| CAS Number | 22494-42-4 | 84958-45-2 |

| Key Functional Groups | Carboxylic Acid, Phenol | Carboxylic Acid, Phosphate Ester |

| Data sourced from PubChem and Santa Cruz Biotechnology.[1][3] |

Section 3: Comprehensive Stereochemical Analysis

A full characterization of this compound requires a suite of advanced analytical techniques to confirm not only its chemical structure but also to resolve and quantify its stereoisomeric forms.

X-ray Crystallography

Principle & Justification: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[9][10] For this compound, this technique can unambiguously confirm the connectivity, the conformation of the biphenyl rings (i.e., the dihedral angle), and the packing arrangement in the crystal lattice. This provides incontrovertible proof of atropisomerism if a chiral space group is observed or if the molecule adopts a twisted conformation.

Protocol: Single Crystal Growth and X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step. Techniques include slow evaporation from various solvents (e.g., acetone, acetonitrile, ethanol/water mixtures), vapor diffusion, or cooling of a saturated solution.

-

Mounting: Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]

-

Structure Solution & Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map, from which an atomic model is built and refined to match the experimental data.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Justification: ³¹P NMR is a powerful and highly specific technique for analyzing organophosphorus compounds.[11] With a natural abundance of 100% and a high gyromagnetic ratio, the ³¹P nucleus provides a strong signal. Its chemical shift is highly sensitive to the electronic environment of the phosphorus atom, making it ideal for confirming the formation of the phosphate ester and assessing the purity of the final product.[12][13]

Protocol: ³¹P NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons to avoid deuterium exchange effects.[13]

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe. Tune the probe to the ³¹P frequency.

-

Acquisition: Acquire a one-dimensional ³¹P spectrum. A proton-decoupled experiment is typically used to simplify the spectrum to a single peak for the phosphate group, which enhances the signal-to-noise ratio. An external standard (e.g., 85% H₃PO₄) is used for chemical shift referencing.

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phasing, and baseline correction. The chemical shift of the resulting peak confirms the presence and chemical environment of the phosphate moiety.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle & Justification: Chiral HPLC is the gold standard for the separation and quantification of enantiomers (including atropisomers) in solution.[14] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two atropisomers, leading to different retention times. For atropisomers with a relatively low rotational barrier, preventing on-column interconversion is critical; this is often achieved by performing the separation at sub-ambient temperatures.[15][16]

Workflow for Chiral HPLC Method Development

Sources

- 1. Diflunisal - Wikipedia [en.wikipedia.org]

- 2. Diflunisal (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. scbt.com [scbt.com]

- 4. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 5. Structure-Atropisomer Stability Relationship in Selective MCL-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. baranlab.org [baranlab.org]

- 7. Buy Diflunisal | 22494-42-4 | >98% [smolecule.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. sfera.unife.it [sfera.unife.it]

- 15. molnar-institute.com [molnar-institute.com]

- 16. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Early-Stage Research of Diflunisal Phosphate for Neurodegenerative Diseases

Part 1: Introduction and Scientific Rationale

1.1 The Challenge of Protein Misfolding in Neurodegeneration

Neurodegenerative disorders, including Alzheimer's disease and transthyretin amyloidosis (ATTR), represent a significant and growing global health challenge. A common pathological hallmark of these diseases is the misfolding and subsequent aggregation of specific proteins, leading to cellular toxicity, tissue damage, and progressive functional decline[1]. In Alzheimer's, the aggregation of amyloid-β (Aβ) into plaques is a key initiating event, while in ATTR, the dissociation and misfolding of the transport protein transthyretin leads to the formation of amyloid fibrils[2]. These protein aggregation cascades present critical therapeutic targets for halting or slowing disease progression.

1.2 Transthyretin (TTR) as a Therapeutic Target

Transthyretin (TTR) is a homotetrameric protein, primarily synthesized in the liver and choroid plexus, responsible for transporting thyroxine and retinol-binding protein[3]. The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathway to amyloid fibril formation[3][4]. Therefore, stabilizing the native tetrameric state of TTR is a validated therapeutic strategy. This approach, known as kinetic stabilization, increases the energy barrier for tetramer dissociation, thereby inhibiting the entire amyloidogenic cascade[3][5]. Furthermore, stable, tetrameric TTR has been shown to bind to Aβ peptides, potentially sequestering them and facilitating their clearance, suggesting a protective role in Alzheimer's disease[2][3].

1.3 Diflunisal: From NSAID to TTR Stabilizer

Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) that has been repurposed for its potent TTR stabilizing properties[5]. It binds to the thyroxine-binding sites of the TTR tetramer, effectively locking the quaternary structure and increasing its stability. Clinical trials have demonstrated that Diflunisal can slow the progression of neurological impairment in patients with familial amyloid polyneuropathy (FAP), a form of ATTR. This clinical validation underscores the potential of TTR stabilization as a disease-modifying strategy. Beyond its primary stabilization mechanism, Diflunisal's activity as a non-selective cyclooxygenase (COX) inhibitor may offer a secondary therapeutic benefit by mitigating the chronic neuroinflammation that is a key feature of many neurodegenerative disorders.

1.4 The Rationale for Diflunisal Phosphate: A Prodrug Strategy for Enhanced CNS Research

While Diflunisal has proven effective, its application in CNS disorders like Alzheimer's disease is hampered by challenges related to its physicochemical properties and potential for side effects at higher doses. Penetration of the blood-brain barrier (BBB) is a major hurdle for many CNS therapeutics. Diflunisal is highly protein-bound in plasma (>99%), which limits the fraction of unbound drug available to cross the BBB.

This guide proposes the investigation of This compound (CAS 84958-45-2), a phosphate ester derivative of Diflunisal, as a next-generation candidate for neurodegenerative disease research. The addition of a phosphate moiety is a well-established prodrug strategy used to enhance aqueous solubility and potentially alter pharmacokinetic profiles. The central hypothesis is that this compound may act as a prodrug, which, after administration, is converted to the active Diflunisal moiety by endogenous phosphatases. This strategy could offer several advantages for early-stage research:

-

Improved Formulation: Enhanced solubility could facilitate the development of formulations suitable for preclinical studies.

-

Altered Pharmacokinetics: The prodrug may exhibit different absorption and distribution characteristics, potentially leading to more favorable CNS exposure.

-

Targeted Release: Enzymatic conversion to the active drug could theoretically be concentrated in specific tissues, although this requires extensive investigation.

This guide provides a technical framework for the initial preclinical evaluation of this compound, focusing on validating its core mechanisms of action and assessing its potential as a therapeutic candidate for neurodegenerative diseases.

Part 2: Core Mechanism of Action: Transthyretin Kinetic Stabilization

2.1 The TTR Dissociation and Aggregation Cascade

The pathogenic process in TTR amyloidosis begins with the dissociation of the stable TTR tetramer into two dimers, which then separate into monomers. These monomers are conformationally unstable and prone to misfolding, leading to self-assembly into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils that deposit in tissues. The dissociation of the tetramer is the crucial, rate-determining step in this entire process[3][5].

2.2 Diflunisal's Binding Site and Stabilization Mechanism